molecular formula C13H21N B3025545 N,4-Dimethyl-1-phenylpentan-1-amine CAS No. 912907-08-5

N,4-Dimethyl-1-phenylpentan-1-amine

Cat. No. B3025545
M. Wt: 191.31 g/mol
InChI Key: LZKWDXWGOKBCQI-UHFFFAOYSA-N
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Description

“N,4-Dimethyl-1-phenylpentan-1-amine” is a chemical compound with the molecular formula C13H21N . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of “N,4-Dimethyl-1-phenylpentan-1-amine” is 191.31300 . The exact molecular structure was not found in the search results.


Physical And Chemical Properties Analysis

“N,4-Dimethyl-1-phenylpentan-1-amine” has a density of 0.891g/cm3 and a boiling point of 254.561ºC at 760 mmHg . Other physical and chemical properties were not found in the search results.

Scientific Research Applications

Electrophilicity-Nucleophilicity Relations

N,N-Dimethyl-4-aminophenyl cation, closely related to N,4-Dimethyl-1-phenylpentan-1-amine, serves as an electrophilic probe to determine nucleophile reactivity. It's useful in understanding the reactivity of nucleophiles across various substances, revealing insights into electrophilicity-nucleophilicity relationships (Dichiarante et al., 2008).

Synthesis of Key Intermediates

Research shows the efficient synthesis of compounds like 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, where 2,2-Dimethyl-5-phenylpent-4-ynal is reacted with benzylamines, a process important for creating intermediates in drug development (Rádl et al., 2009).

Photofluorination Synthesis

In the field of fluorine chemistry, derivatives of tertiary amines, like N,4-Dimethyl-1-phenylpentan-1-amine, are used in liquid-phase photofluorination to synthesize perfluorotertiary amines. This process is significant in producing compounds that are challenging to create using conventional methods (Ono et al., 1995).

Gel Polyelectrolyte Studies

Studies involving monomers like 4-vinylbenzyl dimethyl 2-(dimethylamino)ethyl ammonium chloride, which relate to N,4-Dimethyl-1-phenylpentan-1-amine, have implications in creating humidity-sensitive membranes. This is crucial in developing sensors and materials responsive to environmental humidity (Gong & Lee, 2003).

Chiral Induction in Synthesis

In organic chemistry, compounds like 4, 4-Dimethyl-1-phenylpenta-1,2-diene are synthesized using chiral phosphine complexes of palladium, indicating the importance of such structures in creating chiral molecules, which have wide-ranging applications in pharmaceuticals and materials science (Graaf et al., 1989).

Biomass-Based Alcohol Amination

In the context of sustainable chemistry, the catalytic amination of biomass-based alcohols involves compounds related to N,4-Dimethyl-1-phenylpentan-1-amine. This process is significant for producing amines used in various industries, showcasing the potential of using renewable resources (Pera‐Titus & Shi, 2014).

Conformational Analysis in Molecular Structure

Research on molecules like 4,4-dimethyl-1-phenylpentane-1,3-dione provides insights into conformational stabilities and intramolecular hydrogen bonding. This knowledge is essential for understanding molecular interactions and stability in various compounds, including pharmaceuticals (Afzali et al., 2014).

Reactions Involving Tertiary Amines

The study of nitrogen ylides generated from tertiary amines, similar to N,4-Dimethyl-1-phenylpentan-1-amine, showcases their role in producing various organic compounds. This process is significant in synthetic organic chemistry for generating diverse molecular structures (Zotto et al., 2000).

properties

IUPAC Name

N,4-dimethyl-1-phenylpentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-11(2)9-10-13(14-3)12-7-5-4-6-8-12/h4-8,11,13-14H,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZKWDXWGOKBCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586098
Record name N,4-Dimethyl-1-phenylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,4-Dimethyl-1-phenylpentan-1-amine

CAS RN

912907-08-5
Record name N,4-Dimethyl-1-phenylpentan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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